![molecular formula C20H15ClN2O4 B11951289 N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 853351-19-6](/img/structure/B11951289.png)
N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H15ClN2O4 and its molecular weight is 382.8 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial, anticancer, and neurological effects, supported by data tables and relevant research findings.
- Molecular Formula : C20H15ClN2O4
- Molecular Weight : 382.8 g/mol
- CAS Number : 853351-19-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer compound, and modulator of neurological pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4.0 |
Escherichia coli | 8.0 |
Pseudomonas aeruginosa | 16.0 |
These results suggest that this compound exhibits moderate antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings related to its cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 12.5 |
HeLa (Cervical cancer) | 15.0 |
A549 (Lung cancer) | 10.0 |
The IC50 values indicate that this compound has significant cytotoxic effects on these cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neurological Effects
Research has also indicated that this compound may interact with nicotinic acetylcholine receptors, which are implicated in various neurological disorders. A study exploring the anxiolytic-like activity of related compounds found that modifications in the furan and acrylamide structures can enhance receptor modulation:
- Mechanism of Action : The compound acts as a positive allosteric modulator of α7 nicotinic receptors.
- Anxiolytic Activity : In animal models, doses of 0.5 mg/kg showed significant reduction in anxiety-like behavior.
This suggests that structural modifications can influence the efficacy of similar compounds in treating anxiety and depression .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A comprehensive study evaluated the antimicrobial activity against a panel of pathogens, confirming its effectiveness against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assay : In vitro assays demonstrated significant cytotoxicity in various cancer cell lines, supporting further exploration for therapeutic applications.
- Neuropharmacological Assessment : Behavioral tests in rodents indicated that this compound could modulate anxiety-related behaviors through its action on nicotinic receptors.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(3-Chloro-2-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.
In a study examining the minimum inhibitory concentration (MIC), the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.25 μg/mL. This suggests that the compound could be a potential lead for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .
Synergistic Effects with Other Drugs
Research indicates that this compound exhibits synergistic effects when combined with established antibiotics like Ciprofloxacin and antifungal agents like Ketoconazole. This combination therapy could enhance therapeutic efficacy while potentially reducing drug resistance .
Case Study 1: Antimicrobial Efficacy
A recent study published in ACS Omega evaluated several derivatives, including this compound, for their antimicrobial properties. The study found that this compound exhibited superior activity against biofilm-forming strains of Staphylococcus epidermidis, suggesting its potential use in treating infections associated with medical implants .
Case Study 2: Cancer Cell Line Inhibition
In another investigation, researchers assessed the anticancer activity of this compound on various human cancer cell lines. The results indicated that it significantly inhibited cell growth in MCF-7 cells, with IC50 values suggesting effective concentration ranges for therapeutic applications .
Properties
CAS No. |
853351-19-6 |
---|---|
Molecular Formula |
C20H15ClN2O4 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H15ClN2O4/c1-13-17(21)6-3-7-18(13)22-20(24)11-9-16-8-10-19(27-16)14-4-2-5-15(12-14)23(25)26/h2-12H,1H3,(H,22,24)/b11-9+ |
InChI Key |
TZYIMHXZRMMKRW-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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